molecular formula C14H14INS B12671947 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide CAS No. 54581-48-5

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide

Cat. No.: B12671947
CAS No.: 54581-48-5
M. Wt: 355.24 g/mol
InChI Key: FYBFVOIEBIMSNZ-UHFFFAOYSA-M
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Description

3-Ethyl-2-methylnaphtho[2,1-d]thiazolium iodide (CAS RN: 54581-48-5) is a heterocyclic compound featuring a naphthothiazolium core substituted with ethyl and methyl groups, paired with an iodide counterion. It is primarily utilized in industrial and scientific research due to its structural and electronic properties, which make it relevant in materials science and catalysis . The compound’s melting point and stability data remain unspecified in the literature, though its safety data sheet emphasizes handling precautions typical for iodides, including avoiding skin/eye contact and using non-sparking tools to prevent electrostatic ignition .

Properties

CAS No.

54581-48-5

Molecular Formula

C14H14INS

Molecular Weight

355.24 g/mol

IUPAC Name

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;iodide

InChI

InChI=1S/C14H14NS.HI/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;/h4-9H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

FYBFVOIEBIMSNZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide typically involves the reaction of naphthoquinone with thioamide under specific conditions. The process generally includes:

    Starting Materials: Naphthoquinone and thioamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, often under reflux conditions.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide exerts its effects involves interaction with specific molecular targets. The thiazolium ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

(a) Carbocyanine Dye Derivatives

A structurally related dye, 1-ethyl-2-{3-(1-ethyl-naphtho[1,2-d]thiazolin-2-ylidene)-propenyl}naphtho[1,2-d]thiazolium iodide (CAS RN: 18359-88-1), shares the naphthothiazolium core but includes a propenyl bridge between two heterocyclic units. This extended conjugation enhances its absorption in the red spectrum, making it suitable for biological staining (e.g., nucleic acid characterization) and photographic sensitization .

(b) Tosylate and Heptatrienyl Derivatives

  • 3-Ethyl-2-methylnaphtho[2,1-d]thiazolium tosylate (CAS RN: 273723-64-1) replaces the iodide counterion with a tosylate group. This substitution increases molecular weight (399.5 g/mol vs. ~399.1 g/mol for the iodide) and alters solubility, favoring polar aprotic solvents. Such derivatives are often employed in charge-transfer complexes or ionic liquids .
  • Naphtho[1,2-d]thiazolium iodide with a heptatrienyl chain (CAS RN: 20682-18-2) features a seven-carbon conjugated bridge, enabling broad absorption in the near-infrared region. This compound’s extended conjugation contrasts with the simpler alkyl substituents of the target compound, highlighting trade-offs between optical properties and synthetic complexity .

(b) Thermal Stability and Spectral Data

  • The target compound’s thermal stability remains uncharacterized, but related iodides (e.g., compound 8 in ) exhibit melting points of 225–227°C, suggesting moderate stability .
  • IR and NMR data for analogues reveal key functional groups: C≡N stretching: ~2215 cm⁻¹ in cyano-substituted derivatives . Thiazolium C–S vibrations: 1100–1200 cm⁻¹, consistent across naphthothiazolium salts .

(a) Catalysis and Materials Science

Thiazolium iodides, including the target compound, are precursors for N-heterocyclic carbenes (NHCs), which catalyze umpolung reactions (e.g., Stetter reactions) . Bulkier substituents (e.g., tosylates) may hinder catalytic activity due to steric effects, whereas methyl/ethyl groups balance stability and reactivity .

Comparative Data Table

Compound CAS RN Molecular Weight Key Features Applications Reference
3-Ethyl-2-methylnaphtho[2,1-d]thiazolium iodide 54581-48-5 ~399.1 Short alkyl chains, iodide counterion Catalysis, materials research
1-Ethyl-2-propenylnaphthothiazolium iodide 18359-88-1 592.56 Extended propenyl bridge Biological staining, photography
3-Ethyl-2-methylnaphthothiazolium tosylate 273723-64-1 399.5 Tosylate counterion, improved solubility Ionic liquids, charge-transfer
Heptatrienyl naphthothiazolium iodide 20682-18-2 644.63 Seven-carbon conjugated bridge Near-infrared absorption

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